molecular formula C14H14BrNO3S2 B3728930 5-(5-bromo-2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

5-(5-bromo-2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B3728930
M. Wt: 388.3 g/mol
InChI Key: DPIZIGDQDINNQI-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-bromo-2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as BTE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTE is a thiazolidinone derivative that has a unique molecular structure, making it an interesting compound for scientific research.

Mechanism of Action

The mechanism of action of 5-(5-bromo-2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not yet fully understood, but studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. 5-(5-bromo-2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, making it a potential candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects:
5-(5-bromo-2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have a range of biochemical and physiological effects. Studies have shown that 5-(5-bromo-2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, making it a potential candidate for the treatment of neurological disorders. 5-(5-bromo-2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(5-bromo-2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its accessibility and ease of synthesis, making it an accessible compound for scientific research. However, one of the limitations of 5-(5-bromo-2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 5-(5-bromo-2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is the further exploration of its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Another potential direction is the study of its potential as a treatment for neurological disorders, such as Alzheimer's disease. Additionally, further studies could be conducted to explore the potential of 5-(5-bromo-2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one as an anti-inflammatory and antioxidant agent.

Scientific Research Applications

5-(5-bromo-2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 5-(5-bromo-2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is in the field of medicinal chemistry, where it has shown potential as an anti-cancer agent. Studies have shown that 5-(5-bromo-2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can induce apoptosis in cancer cells by activating the caspase pathway, making it a promising candidate for cancer therapy.

properties

IUPAC Name

(5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S2/c1-3-18-10-7-11(19-4-2)9(15)5-8(10)6-12-13(17)16-14(20)21-12/h5-7H,3-4H2,1-2H3,(H,16,17,20)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIZIGDQDINNQI-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C=C2C(=O)NC(=S)S2)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1/C=C\2/C(=O)NC(=S)S2)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(5-bromo-2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-bromo-2,4-diethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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